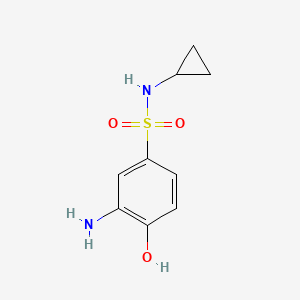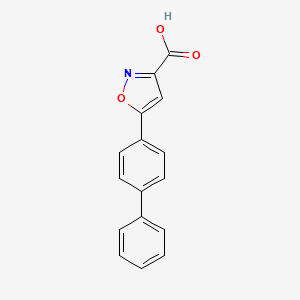![molecular formula C13H10BrFO2 B1372615 [4-(4-Bromophenoxy)-3-fluorophenyl]methanol CAS No. 1037141-37-9](/img/structure/B1372615.png)
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol
Descripción general
Descripción
“[4-(4-Bromophenoxy)-3-fluorophenyl]methanol” is a chemical compound with the molecular formula C13H10BrFO2 . It is available from various suppliers, including Sigma-Aldrich and Benchchem.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenoxy group and a fluorophenyl group attached to a methanol molecule . The empirical formula is C13H11BrO2, and the molecular weight is 279.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 297.12 , and it has a molecular formula of C13H10BrFO2 . More detailed properties such as melting point, boiling point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Proton Exchange Membranes in Fuel Cells :
- Wang et al. (2012) synthesized new monomers and copoly(arylene ether sulfone)s containing methoxyphenyl groups, which after certain modifications, showed high proton conductivities and low methanol permeabilities. These properties make them suitable for proton exchange membranes in fuel cells (Wang et al., 2012).
- Kim et al. (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, indicating their potential as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).
Antibacterial Applications :
- Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, which showed significant antibacterial activity, indicating the potential of similar bromophenol structures in antibacterial applications (Xu et al., 2003).
Theoretical Studies for Active Site Identification :
- Trivedi (2017) conducted a theoretical study using Density Functional Theory on a similar compound, which helped in understanding the active sites of the molecule, indicating its potential in molecular modeling and drug design (Trivedi, 2017).
Phosphonated Polymers for Electrolyte Membranes :
- Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group and its phosphonated derivative, which exhibited excellent thermal, oxidative, and dimensional stability, along with reasonable proton conductivity, making them candidates for polymeric electrolyte membranes in fuel cells (Liu et al., 2006).
Synthesis and Characterization of Fluorophenyl Compounds :
- Chavan and Gop (2016) studied the refractive indices of a similar fluorophenyl compound in various solvents, providing insights into the nature of dipole and solute-solvent interactions, which is crucial in the field of materials science and chemistry (Chavan & Gop, 2016).
Propiedades
IUPAC Name |
[4-(4-bromophenoxy)-3-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUCJMFWXQVGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
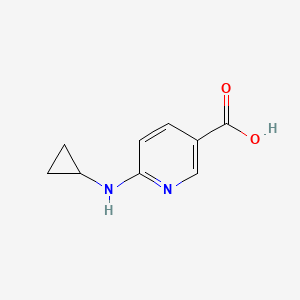


![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)

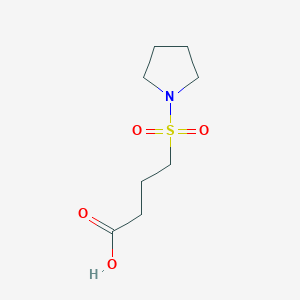
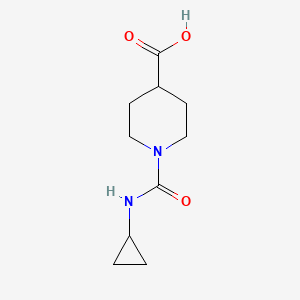
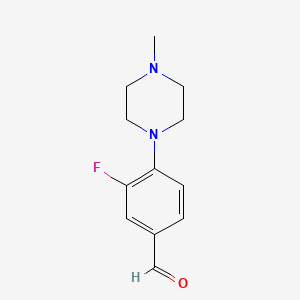
![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
